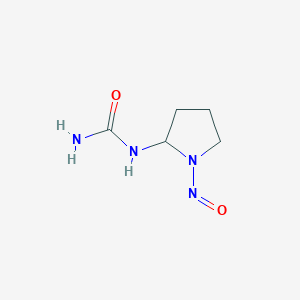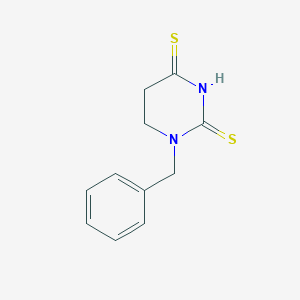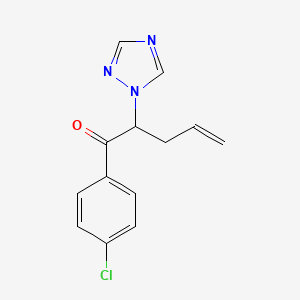![molecular formula C12H22O6 B14593546 3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid CAS No. 61613-28-3](/img/structure/B14593546.png)
3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid is an organic compound with a complex structure It is characterized by the presence of a 3-methylpentane backbone with two propanoic acid groups attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid typically involves the reaction of 3-methylpentane-1,5-diol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the diol react with the bromine atoms of the 3-bromopropanoic acid, forming ether linkages and releasing hydrogen bromide as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of ether linkages.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Smaller organic fragments, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether linkages.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid involves its interaction with various molecular targets. The ether linkages in the compound can undergo hydrolysis, leading to the release of active fragments that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate: This compound has a similar backbone but different functional groups.
3-methyl-1,5-pentanediyl diacrylate: Another compound with a similar backbone but different functional groups.
Eigenschaften
CAS-Nummer |
61613-28-3 |
|---|---|
Molekularformel |
C12H22O6 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
3-[5-(2-carboxyethoxy)-3-methylpentoxy]propanoic acid |
InChI |
InChI=1S/C12H22O6/c1-10(2-6-17-8-4-11(13)14)3-7-18-9-5-12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
MBPKCWWKYZIDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCCC(=O)O)CCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



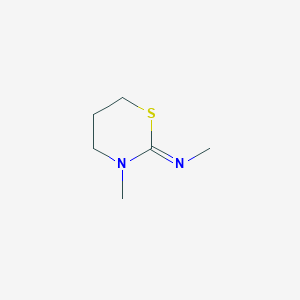
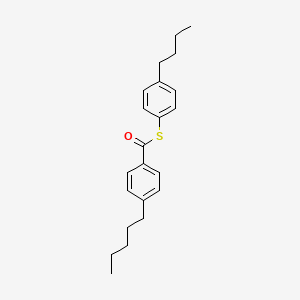
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
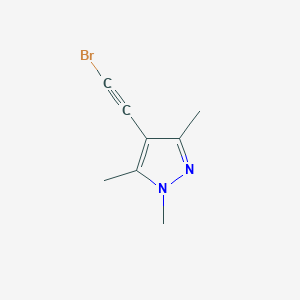
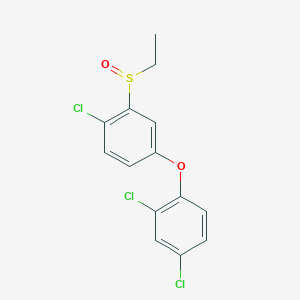
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

